molecular formula C18H14ClN3O5 B2748514 ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate CAS No. 850929-56-5

ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate

Cat. No. B2748514
CAS RN: 850929-56-5
M. Wt: 387.78
InChI Key: ZBYGCFHGNNJSOI-UHFFFAOYSA-N
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Description

This compound is likely an organic compound containing an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a carboxylate ester group (CO2Et), a benzamido group (benzene ring attached to an amide), and nitro (NO2) and chloro (Cl) substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the benzamido group, and the ester group. The positions of the nitro and chloro substituents on the benzene ring could significantly influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ester could undergo hydrolysis, the nitro group could be reduced to an amine, and the benzamido group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets in the body. The nitro group, in particular, is often bioactive .

Safety and Hazards

Like many organic compounds, this substance could be harmful if ingested, inhaled, or comes into contact with the skin. It’s important to handle it with appropriate safety precautions .

properties

IUPAC Name

ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-13(11)20-16)21-17(23)10-7-8-12(19)14(9-10)22(25)26/h3-9,20H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYGCFHGNNJSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate

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